Regiochemical Differentiation: C3-Amido vs. C5-Sulfonamide Benzofurans
The target compound is structurally unique due to its C3-butanamido sulfone substitution. In related benzofuran series, C3-arylaminobenzofurans (e.g., compound 1a) exhibit nanomolar antiproliferative activity and high-affinity colchicine-site tubulin binding, whereas C5-substituted benzofuransulfonamide isomers (e.g., compound 1h) display distinct SAR and attenuated potency against certain tumor cell lines [1]. The 4-carbon butanamido spacer in the target compound, compared to the 2-atom hydrazide or 1-atom amide linkers in active analogs [2], is predicted to confer different conformational flexibility and tubulin binding kinetics. Direct quantitative comparator data for this specific compound are not publicly available.
| Evidence Dimension | Antiproliferative activity (IC50) of regiochemical analogs |
|---|---|
| Target Compound Data | Not yet reported |
| Comparator Or Baseline | 3-arylaminobenzofuran (C3-NH) analog: HeLa IC50 ~30–180 nM; C5-sulfonamide benzofuran analog (1h): NCI-H460 IC50 = 4.13 µM |
| Quantified Difference | C3 vs C5 regiochemical difference yields up to 100-fold difference in potency in reported analogs |
| Conditions | HeLa and NCI-H460 tumor cell lines; 72-h MTT assays [1] |
Why This Matters
Selection of the correct regioisomer is critical for SAR continuity; this compound serves as a necessary probe for the underexplored C3-butanamido sulfone space.
- [1] Romagnoli, R., et al. (2015). Design, synthesis, and antiangiogenic activity of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin. Journal of Medicinal Chemistry, 58, 3209–3222. View Source
- [2] El-Sayed, N. F., et al. (2022). Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. Drug Development Research, 83, 485–500. View Source
